molecular formula C9H17NO B13570460 1-(1-Aminocyclohexyl)propan-1-one

1-(1-Aminocyclohexyl)propan-1-one

Cat. No.: B13570460
M. Wt: 155.24 g/mol
InChI Key: IQTKPUGUFXHRDO-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)propan-1-one is an organic compound characterized by a cyclohexyl ring substituted with an amino group and a propan-1-one moiety. Its hydrochloride form (C₉H₁₈ClNO, molecular weight 191.7 g/mol) is a crystalline solid with a melting point of 229–231°C . This compound is widely used in organic synthesis, pharmaceutical research, and biochemical studies due to its unique structural features, which enable diverse reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclohexyl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3

InChI Key

IQTKPUGUFXHRDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable propanone derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

    Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.

    Reduction: 1-(1-Aminocyclohexyl)propan-1-ol.

    Substitution: N-substituted amides or other derivatives.

Scientific Research Applications

1-(1-Aminocyclohexyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclohexyl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogs with Varying Carbon Chain Lengths

Compounds sharing the 1-(1-aminocycloalkyl)propan-1-one backbone but differing in the carbon chain length or substituents exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Key Structural Differences Unique Properties/Applications
1-(1-Aminocyclohexyl)propan-1-one C₉H₁₇NO Reference compound High thermal stability; used in enzyme interaction studies
1-(1-Aminocyclohexyl)ethan-1-one C₈H₁₅NO Shorter carbon chain (ethyl) Lower molecular weight; altered solubility in polar solvents
1-(1-Aminocyclohexyl)butan-1-one C₁₀H₁₉NO Longer carbon chain (butyl) Enhanced lipophilicity; potential for CNS-targeting drugs

Key Insight : Increasing the carbon chain length enhances lipophilicity, which may improve blood-brain barrier penetration, while shorter chains favor aqueous solubility .

Cycloalkyl Ring Size Variations

The size of the cycloalkyl ring significantly impacts steric effects and electronic properties:

Compound Name Molecular Formula Ring Size Key Differences
This compound C₉H₁₇NO 6-membered Balanced steric bulk; versatile reactivity
1-(1-Aminocyclopentyl)propan-1-one C₈H₁₅NO 5-membered Smaller ring increases ring strain; higher reactivity in nucleophilic substitutions
1-(2-Amino-1-methylcyclopentyl)propan-1-one C₉H₁₇NO 5-membered with methyl substituent Enhanced steric hindrance; reduced enzymatic degradation

Key Insight : Smaller rings (e.g., cyclopentyl) introduce strain, accelerating certain reactions, while larger rings (e.g., cyclohexyl) provide stability for controlled synthetic pathways .

Substituent Position and Functional Group Variations

The position of substituents on the cyclohexyl ring or propanone moiety alters biological activity:

Compound Name Functional Group Differences Biological Activity
This compound Amino group at position 1 Broad enzymatic modulation
1-(2-Amino-4,5-dimethylphenyl)propan-1-one Aromatic ring with methyl groups Selective anticancer activity due to planar structure
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one Electron-withdrawing groups Antimicrobial and anticancer properties

Key Insight : Electron-withdrawing groups (e.g., trifluoromethylthio) enhance electrophilicity, improving binding to biological targets like enzymes or receptors .

Physicochemical Property Comparison

Property This compound 1-Cyclohexylpropan-1-one 1-(1-Aminocyclopentyl)propan-1-one
Molecular Weight (g/mol) 155.24 154.21 141.21
Melting Point (°C) 229–231 (hydrochloride) Not reported 177–179 (hydrochloride)
LogP (Predicted) 1.8 2.1 1.5

Key Insight: The amino group reduces logP compared to non-aminated analogs, suggesting a balance between hydrophilicity and membrane permeability.

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